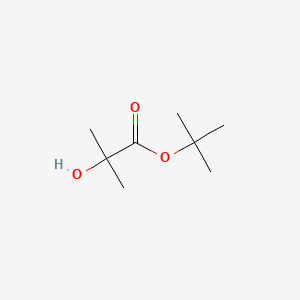

Tert-butyl 2-hydroxy-2-methylpropanoate

描述

Contextualizing α-Hydroxy Esters in Modern Organic Synthesis

Alpha-hydroxy esters are a fundamental class of organic compounds characterized by a hydroxyl group attached to the carbon atom adjacent to the ester carbonyl group. This structural motif is prevalent in a wide array of biologically active natural products and pharmaceutical agents, making its synthesis a key focus in organic chemistry. researchgate.netacs.org These compounds are not merely synthetic targets but also serve as versatile chiral synthons—starting materials for the construction of more complex molecules. researchgate.netnih.gov

The synthesis of α-hydroxy esters and their corresponding acids is of great importance due to their utility as building blocks. acs.orgnih.gov A variety of synthetic strategies have been developed to access these valuable structures. Common methods include the reduction of the corresponding α-ketoesters, which can be achieved with reagents like sodium borohydride. nih.gov Other approaches involve the direct α-hydroxylation of esters or related carbonyl compounds using various oxidizing agents. organic-chemistry.org For instance, metal-free α-hydroxylation of β-oxoesters has been achieved using m-chloroperbenzoic acid (m-CPBA). organic-chemistry.org Furthermore, catalytic methods, such as the silver-catalyzed reaction of carboxylic acids with ynol ethers and m-CPBA, provide routes to α-carbonyloxy esters, which are precursors to α-hydroxy esters. organic-chemistry.org The development of enantioselective methods for producing chiral α-hydroxy esters is particularly significant, as the stereochemistry at the α-position is often crucial for biological activity. nih.govnih.gov

Significance of Tert-butyl Esters with Quaternary α-Carbons in Chemical Transformations

The structure of tert-butyl 2-hydroxy-2-methylpropanoate contains two features that impart specific reactivity and utility: the tert-butyl ester and the quaternary α-carbon.

Tert-butyl Esters: The tert-butyl ester group is widely employed in multi-step organic synthesis as a protecting group for carboxylic acids. fiveable.menbinno.com Its primary advantage lies in its stability across a broad spectrum of reaction conditions, including basic, nucleophilic, and reductive environments where other esters might be cleaved. fiveable.me The significant steric bulk of the tert-butyl group effectively shields the carbonyl carbon from nucleophilic attack, thus preventing unwanted side reactions. fiveable.me Despite its robustness, the tert-butyl group can be readily removed under acidic conditions, often through mechanisms involving the formation of a stable tert-butyl cation, to regenerate the carboxylic acid. fiveable.mepearson.com This selective deprotection allows chemists to unmask the carboxylic acid functionality at a desired stage of a complex synthesis. fiveable.me For example, aqueous phosphoric acid has been shown to be an effective reagent for the deprotection of tert-butyl esters, highlighting the mild conditions that can be employed. organic-chemistry.org

Quaternary α-Carbons: The presence of a quaternary carbon—a carbon atom bonded to four other carbon atoms (or in this case, three carbons and an oxygen of the ester)—at the α-position presents both a synthetic challenge and a valuable structural feature. The construction of such sterically congested centers is a non-trivial task in organic synthesis. Several methods have been developed to create α-quaternary carbonyl compounds. nih.gov These can include the α-arylation of trisubstituted ester enolates or the alkylation of dienolates derived from α-ketoamides. acs.orgresearchgate.net The development of catalytic enantioselective methods for the synthesis of α-quaternary ketones and esters is an active area of research, employing techniques like copper-catalyzed reactions with acyl electrophiles and organodiboron reagents. nih.gov Molecules containing quaternary α-carbons are important synthetic targets, and their incorporation can lead to compounds with unique conformational properties and biological activities. nih.gov

Structure

3D Structure

属性

IUPAC Name |

tert-butyl 2-hydroxy-2-methylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O3/c1-7(2,3)11-6(9)8(4,5)10/h10H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYFHIDOIJPOKKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(C)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00957666 | |

| Record name | tert-Butyl 2-hydroxy-2-methylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00957666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36293-63-7 | |

| Record name | Propanoic acid, 2-hydroxy-2-methyl-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36293-63-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl 2-hydroxyisobutyrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036293637 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | tert-Butyl 2-hydroxy-2-methylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00957666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 2-hydroxyisobutyrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.124 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Precursor Chemistry of Tert Butyl 2 Hydroxy 2 Methylpropanoate

Direct Synthetic Pathways to Tert-butyl 2-hydroxy-2-methylpropanoate

The direct synthesis of this compound primarily involves the esterification of its parent carboxylic acid, 2-hydroxy-2-methylpropanoic acid. Due to the steric hindrance of the tert-butyl group and the acid-labile nature of the target ester, specific methods are required to achieve efficient conversion.

Synthesis via Substitution Reactions

The formation of the tert-butyl ester from the corresponding carboxylic acid is a classic substitution reaction at the carboxyl group. However, traditional Fischer esterification conditions (refluxing in alcohol with a strong acid catalyst) are often ineffective for producing tert-butyl esters. This is because the intermediate tert-butyl carbocation readily eliminates a proton to form isobutene. organic-chemistry.org Consequently, milder, more specialized methods are employed.

One of the most effective methods is the Steglich Esterification . This reaction utilizes a coupling agent, typically dicyclohexylcarbodiimide (B1669883) (DCC), and a nucleophilic catalyst, 4-dimethylaminopyridine (B28879) (DMAP), to facilitate the esterification of a carboxylic acid with an alcohol at room temperature. organic-chemistry.org The reaction proceeds through a highly reactive O-acylisourea intermediate, which is then attacked by the alcohol. organic-chemistry.org The addition of DMAP is crucial as it acts as an acyl transfer reagent, forming an even more reactive acylpyridinium species that rapidly reacts with the alcohol, suppressing side reactions. organic-chemistry.org This method is particularly well-suited for sterically demanding alcohols like tert-butanol (B103910) and acid-sensitive substrates. organic-chemistry.orgorganic-chemistry.org

Another viable pathway involves the reaction of 2-hydroxy-2-methylpropanoic acid with an alcohol in the presence of an organic sulfonic acid catalyst, such as methanesulfonic acid. google.com This approach can provide high yields and selectivity, offering an alternative to carbodiimide-based methods. google.com The reaction is typically conducted at elevated temperatures (50-150 °C), and the removal of the water by-product can drive the reaction to completion. google.com

Catalytic Acylation of α-Hydroxy Carboxylic Esters

Catalytic acylation, in the form of transesterification, represents another strategic pathway to this compound. This approach avoids the direct use of the free carboxylic acid and instead involves converting a different ester of 2-hydroxy-2-methylpropanoic acid (e.g., the methyl or ethyl ester) into the desired tert-butyl ester.

This transformation can be catalyzed by either acids or bases. A general procedure involves heating the starting ester with an excess of tert-butanol in the presence of a suitable catalyst. However, a more specialized method involves the in-situ generation of a reactive acid chloride intermediate from a tert-butyl ester. For instance, a procedure using α,α-dichlorodiphenylmethane as a chlorinating agent and tin(II) chloride (SnCl₂) as a catalyst can convert a tert-butyl ester into a reactive intermediate, which can then react with an alcohol. organic-chemistry.org While this specific literature example focuses on using tert-butyl esters as starting materials to make other esters, the principle can be adapted. By starting with a different ester of 2-hydroxy-2-methylpropanoic acid, one could generate a reactive acyl intermediate that is then trapped by tert-butanol to yield the final product.

Methodologies for Derivatization and Structural Modification

The primary sites for derivatization on this compound are the hydroxyl group and the ester moiety. The modification of the hydroxyl group is of particular interest, allowing for the introduction of various functionalities.

Alkylation Reactions of the Hydroxyl Moiety

The tertiary hydroxyl group of this compound can be converted into an ether through O-alkylation. This transformation typically follows the principles of the Williamson ether synthesis, which involves deprotonating the alcohol to form a more nucleophilic alkoxide, followed by its reaction with an alkyl halide. Due to the tertiary nature of the alcohol, a strong base is required for complete deprotonation.

Alternatively, acid-catalyzed etherification represents another route. rsc.orgmdpi.com In this process, the alcohol is protonated by an acid catalyst, making it a better leaving group (water). Another alcohol molecule can then act as a nucleophile. For the etherification of a hydroxyl group with tert-butanol, the reaction proceeds via a stable tert-butyl cation intermediate which is then attacked by the hydroxyl group of the substrate. mdpi.com This general mechanism can be applied to the alkylation of the hydroxyl group on this compound with various alcohols under acidic conditions.

Comparative Analysis of Reactivity with Analogous Compounds

The reactivity of this compound is defined by its functional groups: a tertiary alcohol and a sterically hindered tert-butyl ester.

Compared to other α-hydroxy esters like butyl (S)-2-hydroxybutanoate, the presence of two methyl groups on the α-carbon in this compound increases steric hindrance around the hydroxyl and ester functionalities. This can influence reaction rates, for example, in acylation or alkylation reactions at the hydroxyl group. The synthesis of butyl (S)-2-hydroxybutanoate can be achieved through methods like regioselective thiolysis of an epoxybutanoate followed by reductive cleavage, a pathway that highlights different synthetic strategies available for less substituted analogs. rsc.org

The reactivity also differs significantly from compounds where the hydroxyl group is absent. For example, tert-butyl 2-methylpropanoate (B1197409) lacks the hydroxyl reactive site entirely, limiting its derivatization potential to reactions involving the ester or the α-protons. nih.gov

Furthermore, the position of the hydroxyl group is critical. While this compound is an α-hydroxy ester, its isomer, a β-hydroxy ester, would exhibit different reactivity, such as a propensity for elimination reactions to form α,β-unsaturated esters. The reactivity of the hydroxyl group in this compound can also be contrasted with the reactivity of the α-protons in related esters. While the target compound has no α-protons and cannot be alkylated at that position, analogous compounds with α-protons, such as certain α-amino esters, can undergo α-alkylation via enolate intermediates, a fundamentally different reaction pathway from the O-alkylation of the hydroxyl group. nih.govnih.gov

Chemical Reactivity and Mechanistic Investigations of Tert Butyl 2 Hydroxy 2 Methylpropanoate

Reactions Involving the Hydroxyl Functional Group

The tertiary hydroxyl group is a key site for chemical transformations.

Nucleophilic Reactivity and Derivatization

The hydroxyl group of tert-butyl 2-hydroxy-2-methylpropanoate can act as a nucleophile, participating in reactions to form derivatives. For instance, it can react with electrophiles to yield new compounds. A notable derivatization is the reaction with acylating agents to form esters or with silylating agents to produce silyl (B83357) ethers, which can serve as protecting groups in multi-step syntheses.

Transformations of the Ester Moiety

The tert-butyl ester group exhibits characteristic reactivity, primarily involving cleavage of the ester bond.

Ester Cleavage and Transesterification Pathways

The cleavage of tert-butyl esters is a common transformation, often achieved under acidic conditions. acsgcipr.org This process is useful for deprotection in organic synthesis, yielding the corresponding carboxylic acid. acsgcipr.orglookchem.com A variety of acids, including trifluoroacetic acid, hydrochloric acid, and even solid catalysts like silica (B1680970) gel, can facilitate this reaction. lookchem.comresearchgate.net For example, silica gel in refluxing toluene (B28343) has been shown to be an effective and mild method for cleaving tert-butyl esters to their corresponding carboxylic acids. lookchem.comresearchgate.net This method is selective for tert-butyl esters over some other protecting groups like tert-butyl ethers. researchgate.net The mechanism of acid-catalyzed cleavage typically involves the formation of a stable tert-butyl cation. acsgcipr.org

Transesterification, the conversion of one ester to another, is also a possible pathway, though less commonly employed for tert-butyl esters compared to other esters.

Stereoselective Transformations and Chiral Applications

While this compound itself is not chiral, its derivatives can be employed in stereoselective reactions. The parent acid, 2-hydroxy-2-methylpropanoic acid, and its derivatives are utilized in the synthesis of chiral compounds. google.comresearchgate.netresearchgate.net For instance, chiral derivatives of 2-hydroxypropanoic acid have been used as auxiliaries in asymmetric synthesis, guiding the stereochemical outcome of a reaction. researchgate.netresearchgate.net The resolution of racemic mixtures of related hydroxy acids is a key step in obtaining enantiomerically pure compounds for various applications, including pharmaceuticals. researchgate.netresearchgate.netnih.gov

Advanced Applications in Organic Synthesis Utilizing Tert Butyl 2 Hydroxy 2 Methylpropanoate

Role as a Key Intermediate in Complex Molecule Construction

The construction of complex molecules, particularly natural products and their analogues, often requires the use of chiral building blocks that can introduce specific stereochemical features and functionalities. While direct and extensively documented examples of tert-butyl 2-hydroxy-2-methylpropanoate as a central building block in the total synthesis of complex natural products are not widespread in prominent literature, its structural motif is a recurring feature in various synthetic intermediates. The tert-butyl ester acts as a bulky protecting group for the carboxylic acid functionality, preventing unwanted side reactions and directing the stereochemical outcome of nearby transformations.

The tertiary hydroxyl group can be exploited for further functionalization. For instance, it can serve as a handle for the introduction of other chemical moieties through esterification or etherification reactions. In the context of polyketide synthesis, which involves the iterative coupling of smaller carboxylic acid-derived units, derivatives of 2-hydroxyisobutyric acid can be valuable for introducing gem-dimethyl substitution patterns, a common feature in many complex natural products. mdpi.com The stability of the tert-butyl ester under various reaction conditions allows for a multistep synthetic sequence to be performed on other parts of the molecule before its eventual removal under acidic conditions.

One of the key reactions where α-hydroxy esters like this compound find application is the Reformatsky reaction. libretexts.orgwikipedia.orgbeilstein-journals.org This reaction involves the coupling of an α-halo ester with a carbonyl compound in the presence of zinc metal to form a β-hydroxy ester. The use of the tert-butyl ester can influence the stereoselectivity of this reaction due to its steric bulk. While specific examples detailing the use of tert-butyl 2-bromo-2-methylpropanoate (B8525525) (a derivative of the title compound) are not extensively documented in high-impact total synthesis literature, the principles of the Reformatsky reaction suggest its potential as a tool for creating carbon-carbon bonds in the assembly of complex molecular frameworks.

Employment in the Synthesis of Heterocyclic Scaffolds

Heterocyclic compounds are of immense importance in medicinal chemistry and materials science. The synthesis of these ring systems often relies on the use of versatile starting materials that can undergo cyclization reactions. This compound and its derivatives can serve as precursors for various heterocyclic scaffolds.

Oxazole (B20620) Synthesis: Oxazoles are a class of five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. They are present in a number of biologically active natural products. One common method for oxazole synthesis is the Robinson-Gabriel synthesis, which involves the cyclization of an α-acylamino ketone. While not a direct precursor, the α-hydroxy ester functionality of this compound can be converted to an α-amino ketone through a series of standard organic transformations, thus serving as a starting point for the construction of substituted oxazoles. General methods for the synthesis of substituted oxazoles often involve the use of α-haloketones or other reactive intermediates that can be conceptually derived from α-hydroxy esters. nih.govorganic-chemistry.orgrsc.org

Thiazole (B1198619) Synthesis: Thiazoles, which contain a sulfur atom in place of the oxygen atom of oxazoles, are another important class of heterocycles with a wide range of biological activities. The Hantzsch thiazole synthesis is a classical method that involves the reaction of an α-haloketone with a thioamide. Similar to oxazole synthesis, this compound can be chemically transformed into the requisite α-haloketone precursor. More contemporary methods for thiazole synthesis sometimes utilize propargyl alcohols in the presence of a thioamide and a suitable catalyst. acs.org The structural elements of this compound can be envisioned as a synthon for precursors in such transformations.

Pyrrolidine (B122466) Synthesis: Pyrrolidines are five-membered nitrogen-containing heterocycles that are core structures in many pharmaceuticals. While direct synthesis from this compound is not a standard method, the functional groups present in the molecule can be manipulated to construct precursors for pyrrolidine ring formation. For instance, the hydroxyl group could be converted into a leaving group, and the ester could be reduced to an aldehyde, setting the stage for a reductive amination with a primary amine to form a substituted pyrrolidine.

Strategic Use in Medicinal Chemistry Precursor Synthesis

The development of new drugs often involves the synthesis of numerous analogues of a lead compound to optimize its pharmacological properties. This compound and its derivatives can be valuable starting materials for the synthesis of precursors to medicinally active molecules. The tert-butyl group is a common protecting group in medicinal chemistry, as it is stable to a wide range of reaction conditions but can be readily removed at a late stage of the synthesis.

β-Lactam Antibiotics: β-Lactams are a cornerstone of antibacterial therapy. The synthesis of novel β-lactam derivatives is an ongoing area of research. The Staudinger synthesis, a [2+2] cycloaddition of a ketene (B1206846) with an imine, is a powerful method for constructing the β-lactam ring. The substituents on both the ketene and the imine can be varied to produce a wide range of analogues. While not a direct precursor, the structural motif of this compound can be incorporated into the design of starting materials for β-lactam synthesis, for example, by functionalizing the hydroxyl group and converting the ester into a suitable ketene precursor. nih.govencyclopedia.pubnih.govorganic-chemistry.org

Synthesis of Chiral Intermediates: Many modern drugs are chiral, and their biological activity often resides in a single enantiomer. The stereoselective synthesis of these compounds is therefore of paramount importance. While this compound itself is achiral, it can be used as a substrate in enzymatic reactions or with chiral catalysts to produce chiral intermediates. For example, a lipase-catalyzed resolution could selectively acylate one enantiomer of a related chiral α-hydroxy ester, providing access to enantiomerically enriched building blocks for the synthesis of complex chiral drug targets. The 2-hydroxyisobutyrate (B1230538) moiety itself is found as an intermediate in the degradation of the fuel oxygenate MTBE, where it is acted upon by a cobalamin-dependent mutase, highlighting the potential for biocatalytic transformations of this scaffold. nih.govnih.govcapes.gov.br

Medicinal Chemistry and Pharmacological Relevance of Derivatives of Tert Butyl 2 Hydroxy 2 Methylpropanoate

Design and Synthesis of Bioactive Analogues Incorporating the Tert-butyl 2-hydroxy-2-methylpropanoate Motif

The design of bioactive analogues leveraging the this compound structure often involves its use as a key building block or "scaffold." Medicinal chemists utilize this compound to introduce a specific three-dimensional conformation or a desired physicochemical property into a larger molecule. The synthetic utility of this motif is broad. For instance, the β-amino alcohol structure, which is present in many biologically active compounds and natural products, can be synthesized through reactions like aminohydroxylation. nih.gov This process can convert a precursor alkene into a chiral amino alcohol, a structure valued for its role in creating chiral ligands and pharmacologically active agents. nih.gov

The design strategy frequently involves linking the 2-hydroxyisobutyrate (B1230538) core to other chemical fragments, such as aromatic or heterocyclic ring systems, to create molecules that can bind with high affinity and selectivity to a specific biological target. For example, in the development of enzyme inhibitors, the hydroxy acid portion can engage in crucial hydrogen-bonding interactions within the active site of a target protein, while the rest of the molecule ensures proper orientation and binding to adjacent pockets. The tert-butyl group can provide steric bulk, influencing the molecule's orientation, or serve as a protecting group for the carboxylic acid, which can be deprotected in a later synthetic step or in vivo to reveal the active acidic form. The development of potent inhibitors often begins with a high-throughput screening to identify a "hit" compound, which is then chemically modified and optimized to improve properties like potency, selectivity, and pharmacokinetic profile. nih.govresearchgate.net

Inhibition of Key Biological Targets through Derived Compounds

Derivatives incorporating the 2-hydroxyisobutyrate core have been successfully developed into potent and selective inhibitors of critical enzymes and transporters involved in disease pathology.

Monocarboxylate Transporter 4 (MCT4) is a protein responsible for transporting monocarboxylates like lactate (B86563) and pyruvate (B1213749) across cell membranes. scbt.com In many types of cancer, tumor cells exhibit high rates of glycolysis even in the presence of oxygen (the Warburg effect), leading to the production of large amounts of lactic acid. nih.gov MCT4 is crucial for these cells as it exports this excess lactate, preventing toxic intracellular acidification and allowing glycolysis to continue. researchgate.netscbt.com This makes MCT4 a prime target for cancer therapy.

Through high-throughput screening and subsequent chemical optimization, a class of triazolopyrimidine-based compounds was identified as potent MCT4 inhibitors. nih.gov Further development led to the discovery of AZD0095, a clinical candidate designed for oncology applications. nih.govresearchgate.net AZD0095 demonstrates high potency against MCT4 and excellent selectivity over the related transporter, MCT1. nih.gov By blocking MCT4, these inhibitors cause an accumulation of intracellular lactate, leading to cytotoxicity in glycolytically dependent cancer cells. nih.govresearchgate.net

Table 1: Inhibitory Potency of Clinical Candidate AZD0095

| Compound | Target | Potency (IC₅₀) | Selectivity vs. MCT1 |

| AZD0095 | MCT4 | 1.3 nM | >1000-fold |

Data sourced from the Journal of Medicinal Chemistry. nih.gov

Ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2), more commonly known as autotaxin (ATX), is a secreted enzyme that plays a major role in generating the signaling lipid lysophosphatidic acid (LPA). nih.govnih.gov The ATX-LPA signaling axis is implicated in a wide range of physiological and pathological processes, including cell migration, proliferation, and inflammation. nih.gov Dysregulation of this pathway has been linked to cancer progression, fibrosis, inflammation, and neurological disorders. nih.govahajournals.org

Inhibition of ENPP2 is therefore a significant therapeutic strategy. While the search results did not specify a direct derivative of this compound as an ENPP2 inhibitor, the structural motifs found in α-hydroxy acids are common in the design of enzyme inhibitors. The development of ENPP2 inhibitors is an active area of research, with studies showing that targeting this enzyme can have beneficial effects in various disease models.

Therapeutic Potential in Disease Treatment and Prophylaxis

The targeted inhibition of MCT4 and ENPP2 by compounds derived from scaffolds like this compound holds significant promise for treating several major diseases.

The development of MCT4 inhibitors is a direct application of metabolic targeting in cancer therapy. Because many aggressive tumors rely on MCT4 to survive, inhibiting this transporter presents a promising strategy. nih.gov Research has shown that MCT4 inhibition can suppress cancer cell proliferation in vitro and slow tumor growth in vivo. nih.gov The clinical candidate AZD0095 was developed specifically for this purpose. nih.gov Beyond direct cytotoxicity, blocking lactate export may also have immuno-oncology benefits, as high lactate concentrations in the tumor microenvironment are known to be immunosuppressive. nih.govresearchgate.net Therefore, MCT4 inhibitors could potentially restore immune function against tumors. Studies in osteosarcoma have highlighted the functional roles of both MCT1 and MCT4, suggesting that inhibiting these transporters can reduce tumor progression and metastasis. nih.gov

The ENPP2/autotaxin-LPA signaling pathway is a key player in both cardiovascular and neurological diseases. Elevated ENPP2/LPA levels are associated with atherosclerosis, where they promote endothelial inflammation and the adhesion of monocytes to blood vessel walls, key events in the formation of atherosclerotic plaques. ahajournals.org Research using mouse models demonstrated that a specific knockout of endothelial ENPP2 resulted in decreased atherosclerosis. ahajournals.org

In the context of neurological disease, the ATX-LPA axis is implicated in the progression of ischemic stroke. nih.gov The signaling lipid LPA can disrupt the blood-brain barrier, leading to increased vascular permeability and worse stroke outcomes. nih.gov Studies have shown that endothelial-specific deletion of autotaxin in mouse models of stroke led to smaller infarct sizes and improved outcomes, suggesting that ATX inhibitors could be a valuable therapeutic approach to mitigate stroke damage. nih.gov Furthermore, research indicates that inhibiting autotaxin may reduce cardiac inflammation and adverse remodeling after a myocardial infarction. nih.gov

Spectroscopic and Analytical Characterization Methodologies for Tert Butyl 2 Hydroxy 2 Methylpropanoate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of tert-butyl 2-hydroxy-2-methylpropanoate. It provides detailed information about the carbon-hydrogen framework of the molecule.

Proton NMR (¹H NMR) for Structural Elucidation and Integration Analysis

The expected ¹H NMR signals are:

A sharp singlet corresponding to the nine equivalent protons of the tert-butyl ester group [-C(CH₃)₃].

A second singlet representing the six equivalent protons of the two methyl groups attached to the quaternary carbon [-C(OH)(CH₃)₂].

A broad singlet for the single hydroxyl (-OH) proton. The chemical shift of this proton is often variable and can be confirmed by D₂O exchange.

Table 1: Predicted ¹H NMR Data for this compound

| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -C(CH ₃)₃ | ~ 1.48 | Singlet | 9H |

| -C(OH )(CH ₃)₂ | ~ 1.45 | Singlet | 6H |

| -C(OH )(CH₃)₂ | Variable (e.g., 2.5-3.5) | Broad Singlet | 1H |

Carbon-13 NMR (¹³C NMR) and Other Advanced NMR Techniques

Carbon-13 (¹³C) NMR spectroscopy complements the ¹H NMR data by providing information on the carbon skeleton of the molecule. Each unique carbon atom in the structure produces a distinct signal. For this compound, five distinct signals are expected in the broadband-decoupled ¹³C NMR spectrum.

Advanced NMR techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons, further solidifying the structural assignment.

Table 2: Predicted ¹³C NMR Data for this compound

| Signal Assignment | Predicted Chemical Shift (δ, ppm) |

| C =O | ~ 177 |

| -O-C (CH₃)₃ | ~ 81 |

| -C (OH)(CH₃)₂ | ~ 73 |

| -O-C(C H₃)₃ | ~ 28 |

| -C(OH)(C H₃)₂ | ~ 27 |

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are fundamental for separating this compound from starting materials, byproducts, and other impurities, as well as for quantifying its purity.

Thin Layer Chromatography (TLC) for Reaction Monitoring

Thin Layer Chromatography (TLC) is a rapid and effective technique for monitoring the progress of chemical reactions, such as the esterification of 2-hydroxy-2-methylpropanoic acid to form its tert-butyl ester. nih.govchemscene.com The separation is based on the differential partitioning of compounds between the stationary phase (typically silica (B1680970) gel on an aluminum plate) and a liquid mobile phase. youtube.com

In a typical setup, a spot of the reaction mixture is applied to the baseline of a TLC plate, which is then placed in a sealed chamber containing a solvent system, often a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate. researchgate.net The less polar ester product will travel further up the plate (higher Retention Factor, Rf), while the more polar carboxylic acid starting material will remain closer to the baseline (lower Rf). researchgate.net By observing the disappearance of the starting material spot and the appearance of the product spot over time, a chemist can determine when the reaction is complete. nih.gov

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

For precise quantitative analysis and final purity assessment, Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the methods of choice.

Gas Chromatography (GC) is well-suited for analyzing this compound due to its volatility. The sample is injected into a heated port, vaporized, and carried by an inert gas through a capillary column. usgs.gov Separation occurs based on the compound's boiling point and interaction with the column's stationary phase. A Flame Ionization Detector (FID) is commonly used for quantification due to its robust and linear response to hydrocarbons. scielo.br For definitive identification, GC coupled with a Mass Spectrometer (GC-MS) can be employed, which provides both retention time and a mass spectrum of the compound. usgs.gov

High-Performance Liquid Chromatography (HPLC) is another powerful technique for the analysis of hydroxy esters. nih.gov A common approach is Reverse-Phase HPLC (RP-HPLC), where a non-polar stationary phase (like a C18 column) is used with a polar mobile phase (such as a mixture of methanol (B129727) or acetonitrile (B52724) and water). nih.gov Due to the lack of a strong UV-absorbing chromophore, detection can be achieved with a universal detector like a Refractive Index Detector (RID) or, for higher sensitivity and specificity, with a mass spectrometer (LC-MS). acs.org

Table 3: Typical Chromatographic Conditions for Analysis

| Technique | Column/Stationary Phase | Mobile Phase/Carrier Gas | Detector |

| TLC | Silica Gel 60 F₂₅₄ | Hexane:Ethyl Acetate (e.g., 4:1 v/v) | UV light (254 nm) or chemical stain (e.g., permanganate) |

| GC | DB-5 or HP-INNOWax (30 m x 0.25 mm) | Helium or Nitrogen | FID or MS |

| HPLC | C18 Reverse-Phase (e.g., 4.6 x 250 mm, 5 µm) | Acetonitrile:Water gradient | RID or MS |

Future Research Directions and Emerging Paradigms in Tert Butyl 2 Hydroxy 2 Methylpropanoate Chemistry

Development of Sustainable and Eco-Friendly Synthetic Routes

The chemical industry's shift towards green chemistry has necessitated the development of environmentally benign synthetic processes. Future research on tert-butyl 2-hydroxy-2-methylpropanoate is anticipated to focus heavily on sustainable and eco-friendly synthetic routes that minimize waste, reduce energy consumption, and utilize renewable resources.

Current industrial syntheses of similar esters often rely on stoichiometric amounts of strong acids or bases, leading to significant effluent and challenging purification procedures. Emerging research is expected to pivot towards catalytic and biocatalytic methods. One promising avenue is the use of solid acid catalysts, such as zeolites or functionalized resins. These heterogeneous catalysts can be easily separated from the reaction mixture and potentially reused, thereby reducing waste and improving process efficiency.

Another key area of development is the application of enzymatic catalysis. Lipases, for instance, are known to catalyze esterification reactions under mild conditions with high selectivity. The use of immobilized enzymes could further enhance the sustainability of the synthesis of this compound by allowing for continuous flow processes and improved catalyst stability. Research in this area would likely focus on screening for robust enzymes that can accommodate the sterically hindered tertiary alcohol and carboxylic acid precursors.

| Catalyst Type | Potential Advantages in Synthesis | Research Focus |

| Solid Acid Catalysts (e.g., Zeolites) | Reusability, reduced corrosion, simplified purification | Catalyst design for improved activity and selectivity |

| Immobilized Lipases | Mild reaction conditions, high selectivity, biodegradability | Enzyme screening and immobilization techniques |

| Flow Chemistry Systems | Enhanced safety, improved heat and mass transfer, scalability | Integration of sustainable catalysts into continuous flow reactors |

Exploration of Novel Catalytic Systems for Stereoselective Synthesis

While this compound itself is achiral, the introduction of chirality through modification of its structure opens up possibilities for its use as a chiral building block in asymmetric synthesis. Future research is expected to explore novel catalytic systems for the stereoselective synthesis of chiral analogues.

One major focus will likely be the development of chiral catalysts for the asymmetric esterification of a prochiral diol with a suitable acyl donor to yield a chiral hydroxy ester. This could involve the use of chiral organocatalysts, such as derivatives of 4-dimethylaminopyridine (B28879) (DMAP), or transition metal complexes with chiral ligands. The goal would be to achieve high enantioselectivity, allowing for the synthesis of a single enantiomer of the desired product.

Kinetic resolution of a racemic mixture of a chiral hydroxy ester related to this compound is another viable strategy. This can be achieved through enzymatic catalysis, where an enzyme selectively acylates or deacylates one enantiomer, leaving the other unreacted. The development of highly efficient and selective enzymes for this purpose will be a significant research direction.

| Catalytic Approach | Target Transformation | Key Research Challenges |

| Chiral Organocatalysis | Asymmetric esterification of prochiral precursors | Catalyst loading, turnover number, and enantioselectivity |

| Transition Metal Catalysis | Enantioselective C-H functionalization of the ester | Ligand design and synthesis, catalyst stability |

| Enzymatic Kinetic Resolution | Selective acylation/deacylation of a racemic chiral ester | Enzyme selectivity (E-value), substrate scope |

Expanding the Scope of Bioactive Derivatives and Their Therapeutic Utility

The structural motif of a tertiary hydroxy ester can be found in various biologically active molecules. A significant future research direction will be the synthesis and biological evaluation of derivatives of this compound to explore their therapeutic potential.

By modifying the core structure, for example, by introducing different functional groups or by incorporating it into larger molecular scaffolds, novel compounds with potential pharmacological activity could be generated. Research efforts would likely focus on creating libraries of these derivatives and screening them for various biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties.

The tert-butyl ester group itself is often used as a protecting group in the synthesis of pharmaceuticals due to its stability and specific deprotection conditions. Research could explore the design of prodrugs where the this compound moiety is attached to a known drug molecule to improve its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME).

| Derivative Class | Potential Therapeutic Area | Rationale for Bioactivity |

| Fluorinated Analogues | Metabolic disorders, inflammation | Modulation of lipophilicity and metabolic stability |

| Heterocyclic Conjugates | Oncology, infectious diseases | Introduction of pharmacophoric groups |

| Prodrugs of Known APIs | Various | Enhanced bioavailability and targeted delivery |

Theoretical and Computational Studies on Reaction Mechanisms and Molecular Interactions

To complement experimental work, theoretical and computational studies will play a crucial role in understanding the reaction mechanisms and molecular interactions of this compound and its derivatives. Density Functional Theory (DFT) calculations can be employed to investigate the transition states of its synthesis, providing insights into the reaction pathways and the role of catalysts.

These computational models can help in the rational design of more efficient catalysts for both sustainable and stereoselective synthesis. By understanding the energetic barriers of different reaction pathways, researchers can predict which catalysts are most likely to be successful, thereby reducing the amount of experimental trial and error.

| Computational Method | Area of Investigation | Expected Insights |

| Density Functional Theory (DFT) | Reaction mechanisms of synthesis | Transition state energies, catalyst-substrate interactions |

| Molecular Dynamics (MD) Simulations | Ligand-protein binding of bioactive derivatives | Binding affinities, conformational changes, solvation effects |

| Quantitative Structure-Activity Relationship (QSAR) | Prediction of biological activity | Correlation of molecular descriptors with therapeutic potential |

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for tert-butyl 2-hydroxy-2-methylpropanoate, and how can reaction conditions be optimized for higher yields?

- The compound is typically synthesized via esterification or protection of carboxylic acid groups. A common approach involves reacting tert-butyl chloroformate with a hydroxyl-containing precursor (e.g., 2-hydroxy-2-methylpropanoic acid) in the presence of a base like triethylamine to neutralize HCl byproducts. Reaction optimization may include solvent selection (e.g., dichloromethane or THF), temperature control (0–25°C), and stoichiometric ratios (1:1.2 amine:chloroformate). Industrial-scale methods employ continuous flow reactors to enhance purity and yield .

Q. How does hydrolysis of this compound proceed under acidic vs. basic conditions?

- Acidic hydrolysis (e.g., HCl in dioxane) cleaves the tert-butyl group to yield 2-hydroxy-2-methylpropanoic acid and tert-butanol. Basic hydrolysis (e.g., NaOH in water/THF) may lead to saponification of the ester, forming the sodium salt of the acid. Monitoring via TLC or HPLC is critical to track reaction progress and avoid over-degradation .

Q. What purification techniques are most effective for isolating this compound from reaction mixtures?

- Common methods include:

- Distillation : For large-scale purification under reduced pressure to prevent thermal decomposition.

- Crystallization : Using hexane/ethyl acetate mixtures to isolate high-purity crystals.

- Chromatography : Flash column chromatography (silica gel, 10–20% ethyl acetate in hexane) for lab-scale purification. Purity should be confirmed via NMR (>95%) and HPLC .

Advanced Research Questions

Q. How can structural elucidation of this compound derivatives be performed using crystallographic methods?

- Single-crystal X-ray diffraction is the gold standard. Crystals are grown via slow evaporation of saturated solutions (e.g., in ethanol). Data collection using Mo-Kα radiation (λ = 0.71073 Å) and refinement via SHELXL software can resolve bond lengths (e.g., C-O = ~1.36 Å) and torsional angles. For chiral centers, absolute configuration is confirmed using Flack or Hooft parameters .

Q. What contradictions exist in the literature regarding the compound’s reactivity in nucleophilic substitution reactions?

- Discrepancies arise in tert-butyl group stability:

- Some studies report facile cleavage of the tert-butyl ester under mild acidic conditions (e.g., TFA), while others note resistance due to steric hindrance.

- Resolution: Kinetic studies using <sup>1</sup>H NMR to monitor reaction intermediates suggest that solvent polarity (e.g., DMSO vs. DCM) significantly impacts reactivity. Contradictory data may stem from differences in substrate accessibility or catalytic traces .

Q. How can this compound be utilized as a chiral building block in enantioselective synthesis?

- The compound’s stereogenic center (at C2) enables asymmetric synthesis of β-amino acids or peptidomimetics. Key steps:

- Chiral resolution : Use (R)- or (S)-selective enzymes (e.g., lipases) for kinetic resolution.

- Protecting group strategies : Boc protection of the hydroxyl group, followed by coupling with amino acids via EDC/HOBt activation.

- Validation via circular dichroism (CD) and chiral HPLC (Chiralpak AD-H column) .

Q. What environmental degradation pathways exist for this compound, and how can they be modeled?

- Microbial degradation via soil bacteria (e.g., Rhodococcus spp.) involves oxidative pathways. Key enzymes like 2-hydroxy-2-methylpropanal dehydrogenase (EC 1.2.1.98) catalyze oxidation to 2-hydroxy-2-methylpropanoate. Biodegradation studies use LC-MS/MS to track metabolite formation (e.g., NADH/NAD+ ratios) and computational models (QSPR) to predict half-lives in aqueous systems .

Data Contradiction Analysis

Q. Why do reported yields for this compound synthesis vary across studies?

- Variations arise from:

- Substrate purity : Impurities in starting materials (e.g., tert-butyl chloroformate) reduce efficiency.

- Workup protocols : Incomplete neutralization of HCl can lead to side reactions.

- Scale differences : Batch reactors vs. continuous flow systems (industrial) affect mixing and heat dissipation. Mitigation involves standardizing reaction conditions and reporting detailed procedural metadata .

Q. How do conflicting crystallographic data for tert-butyl derivatives inform refinement protocols?

- Discrepancies in bond angles or torsional strains (e.g., C-O-C vs. C-C-O) highlight the need for high-resolution data (R-factor < 0.05). SHELXL’s TWIN/BASF commands correct for twinning, while Hirshfeld surface analysis validates intermolecular interactions. Collaborative databases (e.g., Cambridge Structural Database) improve reproducibility .

Methodological Recommendations

- Synthetic Optimization : Use DoE (Design of Experiments) to screen solvent/base combinations.

- Analytical Validation : Pair NMR with IR (C=O stretch ~1740 cm⁻¹) and HRMS (calculated for C8H16O3: [M+H]<sup>+</sup> = 161.1178).

- Environmental Impact : Apply OECD 301F biodegradation tests to assess ecological safety .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。